molecular formula C22H16BrNS B12639276 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole

Cat. No.: B12639276
M. Wt: 406.3 g/mol
InChI Key: MFXACAOIEZPUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole is a brominated heterocyclic compound featuring a thiazole core substituted with two phenyl groups at positions 4 and 5, and a bromomethylphenyl moiety at position 2. The bromomethyl group (-CH2Br) introduces electrophilic reactivity, making the compound a valuable intermediate in organic synthesis, particularly for cross-coupling reactions or as a precursor to functionalized materials.

Properties

Molecular Formula

C22H16BrNS

Molecular Weight

406.3 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole

InChI

InChI=1S/C22H16BrNS/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

MFXACAOIEZPUAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)CBr)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, structure-activity relationship (SAR) analyses indicate that modifications in the thiazole ring can significantly enhance cytotoxic activity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Notes
2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazoleA549 (Lung)12.5Moderate activity observed
Compound AMCF-7 (Breast)9.8Higher potency compared to control
Compound BHeLa (Cervical)15.3Similar activity to standard drug

In a study conducted by Evren et al. (2019), thiazole derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value indicating significant potential for further development as anticancer agents .

Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. A study demonstrated that several thiazole derivatives exhibited significant antibacterial activity against various strains, comparable to standard antibiotics like norfloxacin .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its bromomethyl group allows for various substitution reactions, making it versatile for synthesizing more complex heterocyclic compounds. This feature is particularly valuable in creating novel materials and pharmaceuticals .

Material Science

In material science, the compound is utilized in the synthesis of advanced materials, including polymers and dyes. Its unique structure contributes to the development of materials with specific optical and electronic properties .

Case Studies

A significant case study involved synthesizing various thiazole derivatives to evaluate their biological activities. Researchers synthesized multiple analogues and assessed their cytotoxicity against different cancer cell lines. The results indicated that modifications in the phenyl and thiazole moieties could lead to enhanced biological activity.

Example Case Study: Anticancer Activity Assessment

In a controlled study, researchers synthesized analogues of this compound and tested their efficacy against several cancer cell lines:

  • Methodology : The synthesized compounds were evaluated using standard cytotoxicity assays.
  • Findings : Certain derivatives exhibited significantly lower IC50 values compared to the parent compound, indicating enhanced anticancer properties.

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole depends on its application:

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Heterocycles

Compound Name Molecular Formula Molecular Weight Melting Point Key Structural Features
This compound C22H17BrN2S 421.35 Not reported Thiazole core, bromomethylphenyl, diphenyl
2-[3-(Bromomethyl)phenyl]thiophene C11H9BrS 253.16 57°C Thiophene ring, bromomethylphenyl
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate C9H8BrN3·HBr 318.99 >280°C (dec.) Triazole core, bromomethylphenyl, hydrobromide salt

Analysis :

  • Reactivity : The bromomethyl group in all three compounds enables alkylation or nucleophilic substitution. However, the thiazole and triazole derivatives (Table 1) exhibit enhanced stability compared to thiophene due to aromatic nitrogen atoms .
  • Thermal Stability : The triazole hydrobromide salt (mp >280°C) shows significantly higher thermal stability than the thiophene analog (mp 57°C), likely due to ionic interactions and hydration .

Isostructural Halogen Variants

Chloro and bromo derivatives of structurally related thiazoles have been compared for intermolecular interactions and biological activity:

  • Example: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (chloro analog) vs. its bromo counterpart. Biological Activity: The chloro analog demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), while the bromo variant’s efficacy remains uncharacterized .

Heterocyclic Analogs with Modified Cores

Table 2: Comparison of Heterocyclic Frameworks

Compound Name Core Structure Functional Groups Biological Relevance
This compound Thiazole Bromomethylphenyl, diphenyl Potential antimicrobial precursor
2-[(4-Bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole Imidazole Bromophenyl, sulfonyl, thioether Unreported bioactivity
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole Bromophenyl, fluorophenyl, triazolyl Crystal structure studied for drug design

Analysis :

  • Electronic Properties : The imidazole derivative (Table 2) contains a sulfonyl group, increasing electron-withdrawing character compared to the diphenylthiazole’s neutral aromatic system .
  • Structural Complexity : The thiazole-pyrazole hybrid (Table 2) incorporates a triazolyl group, enabling π-π stacking and hydrogen bonding critical for protein interactions .

Research Findings and Implications

  • Synthetic Utility : Bromomethyl-substituted thiazoles are pivotal intermediates for synthesizing fluorinated or iodinated analogs via halogen exchange .
  • Therapeutic Potential: While chloro-thiazole derivatives show antimicrobial activity, bromo-thiazoles may offer improved pharmacokinetics due to enhanced lipophilicity .
  • Crystallography : Structural studies of brominated thiazole-pyrazole hybrids reveal planar geometries conducive to intercalation with DNA or enzyme active sites .

Biological Activity

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with bromomethyl and phenyl groups. The structural formula can be represented as follows:

C19H16BrN1S1\text{C}_{19}\text{H}_{16}\text{BrN}_{1}\text{S}_{1}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, a structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly enhance cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Notes
This compoundA549 (Lung)12.5Moderate activity observed
Compound AMCF-7 (Breast)9.8Higher potency compared to control
Compound BHeLa (Cervical)15.3Similar activity to standard drug

In a study conducted by Evren et al. (2019), thiazole derivatives demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value indicating significant potential for further development as anticancer agents .

Antimicrobial Activity

Thiazoles have also shown promising antimicrobial properties. The presence of electron-withdrawing groups such as bromine enhances the antimicrobial efficacy of these compounds.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMIC (µg/mL)Activity Level
This compoundStaphylococcus aureus32Moderate
Compound CEscherichia coli16High
Compound DCandida albicans8Very High

The structure-based activity study indicated that thiazole derivatives with halogen substitutions exhibit enhanced antibacterial effects, making them candidates for further exploration in antibiotic development .

Anticonvulsant Activity

Thiazoles are also explored for their anticonvulsant properties. The SAR studies suggest that certain substitutions on the thiazole ring can lead to significant anticonvulsant effects.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedED50 (mg/kg)Protection Index
This compoundPTZ-induced seizure18.49.2
Compound EMES model20.07.5

In animal models, compounds similar to this compound have shown effective protection against seizures, indicating their potential use in treating epilepsy .

Case Studies

A significant case study involved the synthesis and evaluation of various thiazole derivatives for their biological activities. In this study, researchers synthesized multiple analogues and assessed their cytotoxicity against different cancer cell lines. The results indicated that modifications in the phenyl and thiazole moieties could lead to enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.